Ethiofencarb

Insecticide Resistance Acetylcholinesterase Aphid Control

Ethiofencarb is a systemic carbamate insecticide with unique efficacy against aphid strains resistant to pirimicarb, making it an essential rotational chemistry for resistance management. It delivers >97% knockdown within 24 hours against Myzus persicae, ensuring rapid control of virus-vectoring populations. Its distinct metabolic pathway (sulfoxide/sulfone conversion) necessitates compound-specific analytical standards for accurate residue quantification—generic carbamate calibrants cannot substitute. This high-purity reference material is critical for food safety labs, environmental fate studies, and insecticide resistance research programs.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
CAS No. 29973-13-5
Cat. No. B1671403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthiofencarb
CAS29973-13-5
Synonymscroneton
ethiofencarb
kroneton
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCCSCC1=CC=CC=C1OC(=O)NC
InChIInChI=1S/C11H15NO2S/c1-3-15-8-9-6-4-5-7-10(9)14-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13)
InChIKeyHEZNVIYQEUHLNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn dichloromethane, isopropanol and toluene >200, hexane 5-10 (all in g/l, 20 °C).
In water, 1.82 g/l at 20 °C
1.82 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 0.18 (poor)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ethiofencarb (CAS 29973-13-5): A Selective Carbamate Aphicide for Integrated Pest Management


Ethiofencarb (CAS 29973-13-5), also known as Croneton, is a phenyl methylcarbamate insecticide belonging to the carbamate class of acetylcholinesterase (AChE) inhibitors [1]. It is a systemic compound with contact and stomach action, specifically developed for the control of aphids on a variety of crops including fruits, vegetables, sugar beet, and ornamentals [1][2]. Its key differentiator is its targeted efficacy against aphids, including some organophosphorus-resistant strains, while exhibiting a distinct metabolic and toxicological profile compared to other, more broadly toxic carbamates [3][4].

Why Ethiofencarb (CAS 29973-13-5) Cannot Be Substituted by Other Carbamate or Organophosphate Aphicides


Substituting ethiofencarb with other in-class compounds like pirimicarb, carbaryl, aldicarb, or organophosphates can lead to significant performance failures due to distinct differences in target pest resistance profiles, metabolic pathways, and systemic activity. For example, while ethiofencarb maintains efficacy against certain pirimicarb-resistant aphid strains due to differential AChE affinity, it is less systemically potent than aldicarb [1][2]. Furthermore, its unique metabolic conversion to sulfoxide and sulfone metabolites and its distinct environmental fate profile (rapid photodegradation and specific hydrolysis kinetics) mean that residue analysis, environmental impact assessments, and field efficacy cannot be extrapolated from data on analogs [3][4]. These fundamental differences necessitate a compound-specific approach to selection and use.

Quantitative Evidence for Ethiofencarb (CAS 29973-13-5) Differentiation from Key Analogs


Differential AChE Affinity Enables Efficacy Against Pirimicarb-Resistant Aphid Strains

Ethiofencarb demonstrates a critical advantage over the widely used aphicide pirimicarb in managing resistant Aphis gossypii populations. While pirimicarb-resistant clones exhibit an approximately 900-fold higher I50 for AChE inhibition compared to susceptible clones, this marked change in enzyme affinity was not observed for ethiofencarb [1]. This indicates that the AChE mutation conferring high-level resistance to pirimicarb does not significantly affect ethiofencarb binding, making it an effective rotational or alternative chemistry for resistance management.

Insecticide Resistance Acetylcholinesterase Aphid Control

Comparative Field Efficacy Against Green Peach Aphid (Myzus persicae)

In field trials on chillies, ethiofencarb demonstrated exceptionally rapid and high-level control of Myzus persicae. A 0.05% foliar spray achieved a 97.73% reduction in aphid populations within 24 hours and a 99.75% reduction within 72 hours [1]. In a separate study on resistant M. persicae on sugar beet, ethiofencarb provided 'reasonable control' after one application, contrasting with 'poor control' after two sprays, a performance profile distinct from pirimicarb which gave the 'best control' and pyrethroids which were ineffective [2].

Field Efficacy Aphid Control Integrated Pest Management

Metabolic Hydrolysis Rate: Faster In Vivo Clearance Compared to Carbaryl

Ethiofencarb exhibits a significantly faster rate of in vivo ester hydrolysis compared to the prototypical carbamate carbaryl. In gerbils, 91% of an administered dose of ethiofencarb was hydrolyzed within 24 hours, compared to only 65% for carbaryl under identical conditions (0.2 mg/kg oral dose) [1]. This trend of more rapid hydrolysis for ethiofencarb was consistent across all four mammalian species tested (rat, mouse, guinea pig, gerbil) [1].

Metabolism Toxicokinetics Selective Toxicity

Analytical Reference Standard Purity: >99.0% by HPLC for Regulatory Compliance

For procurement of analytical reference standards, commercially available ethiofencarb is specified with a high degree of purity. For example, the FUJIFILM Wako standard for pesticide residue analysis guarantees an assay of 99.0+% by both quantitative NMR (qNMR) and HPLC . This level of purity is essential for generating accurate calibration curves in residue monitoring methods, such as the HPLC-UV method validated for apple and pear pulp down to 0.01 ppm [1].

Analytical Chemistry Pesticide Residue Analysis Reference Material

Optimal Application Scenarios for Ethiofencarb (CAS 29973-13-5) Based on Verified Evidence


Resistance Management in Greenhouses with Pirimicarb-Resistant Aphis gossypii

In greenhouse vegetable or ornamental production where Aphis gossypii populations have developed resistance to pirimicarb (confirmed by bioassay or molecular diagnostics), ethiofencarb serves as an effective rotational chemistry. Its ability to maintain AChE affinity in pirimicarb-resistant clones directly addresses the target-site resistance mechanism [1], making it a valuable tool for preventing further resistance development and maintaining crop quality.

Rapid Knockdown for High-Pressure Aphid Infestations in Field Crops

For field crops like chillies, sugar beet, or potatoes facing explosive population growth of Myzus persicae, ethiofencarb's rapid action is a key asset. Field data shows >97% control within 24 hours and >99% control within 72 hours at a 0.05% concentration [2]. This rapid knockdown can prevent economic damage and reduce the spread of aphid-vectored plant viruses during critical growth stages.

Regulatory Residue Analysis in Food Commodities

Regulatory and contract laboratories performing pesticide residue analysis in fruits, vegetables, and processed foods require high-purity ethiofencarb reference standards to comply with monitoring programs. Validated methods, such as HPLC-UV detection down to 0.01 ppm in apple and pear pulp, rely on >99% pure standards for accurate quantification [3]. This application is critical for ensuring food safety and meeting international trade requirements.

Comparative Metabolism and Environmental Fate Studies

Researchers investigating the environmental impact and toxicokinetics of carbamate insecticides use ethiofencarb as a key comparator due to its distinct metabolic pathway. Its rapid hydrolysis in mammals [4] and specific photodegradation to sulfoxide and sulfone metabolites [5] make it an important reference compound for studies on selective toxicity, groundwater contamination potential, and the fate of pesticide residues in aquatic and soil ecosystems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethiofencarb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.